[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester
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Description
[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, also known as [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.872. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-Lactam Antibiotics
Benzyl N-vinyl carbamate: is a valuable synthetic intermediate that undergoes alkylation readily on the carbon adjacent to the nitrogen. This property is utilized in the synthesis of β-lactam antibiotics, which are critical for treating bacterial infections. The compound’s ability to participate in the formation of β-lactam rings through various synthetic routes makes it a significant molecule in pharmaceutical research and development .
Polymerization to Polyvinylamine Derivatives
The compound can be readily polymerized to form polyvinylamine derivatives. These polymers have a range of applications, including water treatment, paper production, and as flocculants in various industrial processes. The polymerization process typically involves the use of a catalyst and can lead to materials with unique properties suitable for specialized applications .
Intermediate for Drug Candidates
A major pharmaceutical company has expressed interest in using Benzyl N-vinyl carbamate as an intermediate for a new drug candidate. The compound’s structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating various diseases .
Peptide Mimetics and Conjugates
N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents used frequently for preparing peptides and their mimetics and conjugates. The compound can be used to synthesize these benzotriazoles, which are essential in peptide research, particularly in the development of peptide-based drugs .
Chemical Studies and Investigations
The unique structure of the compound, combining phenylthiomethyl, hydroxy, and chloropropyl groups, offers a wide range of possibilities for chemical studies and investigations. Researchers can explore the reactivity and interaction of these functional groups with various substrates, leading to a deeper understanding of chemical processes.
Crystallography and Structural Analysis
The crystal structure of related compounds has been determined, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule. This information is crucial for designing molecules with specific properties and functions, and it can be applied in fields such as material science and molecular engineering .
properties
IUPAC Name |
benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-SJORKVTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane |
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